1H-Pyrazole-3-carboxylic acid,1-cyclopentyl-4-nitro-,methyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-nitro-, methyl ester is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopentyl group, a nitro group, and a methyl ester functional group
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-nitro-, methyl ester typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazine with a suitable diketone or ketoester, followed by nitration and esterification reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Cyclocondensation: The initial step involves the reaction of hydrazine with a diketone or ketoester to form the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-nitro-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-nitro-, methyl ester include other pyrazole derivatives such as:
1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester: Lacks the cyclopentyl group, resulting in different chemical properties.
1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-, methyl ester:
1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-amino-, methyl ester: Contains an amino group instead of a nitro group, leading to different biological activities
The uniqueness of 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-nitro-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-cyclopentyl-4-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-10(14)9-8(13(15)16)6-12(11-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSEHQJFUNRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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